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Compound of Interest

Compound Name: N-Hydroxybenzimidoyl chloride

CAS No.: 698-16-8

Cat. No.: B1276581 Get Quote

Executive Summary
-Hydroxybenzimidoyl chloride (Ph-C(Cl)=N-OH) serves as the primary precursor for
Benzonitrile Oxide, a reactive 1,3-dipole widely used in the synthesis of isoxazoles and
isoxazolines via [3+2] cycloaddition.

Accurate spectroscopic identification of this compound is challenging due to its thermal

instability and tendency to dimerize to furoxan or hydrolyze to benzohydroxamic acid. This

guide provides a validated spectroscopic atlas to ensure researchers can distinguish the pure

imidoyl chloride from its degradation products.

Chemical Identity & Physical Properties[1][2][3][4][5]
[6]
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Property Data

IUPAC Name -Hydroxybenzenecarboximidoyl chloride

Common Names
Benzohydroximoyl chloride;

-Chlorobenzaldoxime

CAS Number 698-16-8

Molecular Formula

Molecular Weight 155.58 g/mol

Appearance Colorless to pale yellow crystalline solid

Melting Point 48–52 °C (Decomposes if heated rapidly)

Solubility
Soluble in

, DMSO, EtOAC; decomposes in hot water

Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Operational Insight: The choice of solvent is critical. DMSO-

is recommended over

for

H NMR because it stabilizes the labile oxime hydroxyl proton, resulting in a sharp, distinct
singlet. In non-polar solvents, this peak often broadens or disappears due to exchange.

H NMR Data (500 MHz, DMSO-

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Note

12.42 Singlet (s) 1H =N-OH

Diagnostic peak.

Disappearance

indicates

deprotonation to

nitrile oxide.

7.73 – 7.87 Multiplet (m) 2H
Ar-H (

)

Deshielded by

the imidoyl

group.

7.30 – 7.64 Multiplet (m) 3H
Ar-H (

)

Overlapping

aromatic region.

C NMR Data (125 MHz, DMSO-

)
Shift (

, ppm)
Assignment Structural Note

133.0 – 138.0 C(Cl)=N

The Imidoyl Carbon. The most

critical signal for verification. It

is an

carbon deshielded by N and

Cl.

131.5
Ar-C (

)

Quaternary aromatic carbon

attached to the imidoyl group.

128.0 – 130.5 Ar-C
Remaining aromatic carbons (

).
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B. Infrared (IR) Spectroscopy
Operational Insight: IR is the fastest method to assess purity. The presence of a strong

band (~1650-1700 cm

) usually indicates hydrolysis to benzohydroxamic acid or benzoyl chloride derivatives.

Wavenumber (cm

)
Vibration Mode Intensity Interpretation

3200 – 3500 Broad, Med

Characteristic H-

bonded oxime

hydroxyl group.

1600 – 1620 Sharp, Med

Imidoyl C=N stretch.

Often overlaps with

aromatic C=C but is

distinct in intensity.

1440 – 1500 Sharp
Aromatic ring skeletal

vibrations.

900 – 1000 Medium Oxime N-O stretch.

690 – 750 Strong

C-Cl stretch. Often

obscured by aromatic

out-of-plane bending.

C. Mass Spectrometry (MS)
Operational Insight: The Chlorine atom provides a definitive isotopic signature. Any mass

spectrum of this compound must show the characteristic 3:1 ratio for M+ and M+2 peaks.

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization).

Molecular Ion:

155 (

) and 157 (
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).

Fragmentation Pattern (EI-MS)
155/157 (M+): Molecular ion.

119/120 ([M-HCl]

): Loss of HCl to form the Benzonitrile Oxide radical cation (

). This is a major pathway.

103 ([Ph-CN]

): Benzonitrile cation (loss of oxygen from the nitrile oxide fragment).

77 ([C

H

]

): Phenyl cation (characteristic aromatic fragment).

51 ([C

H

]

): Fragmentation of the phenyl ring.

Mechanistic Context & Visualization[1][7][8][9][10]
[11][12]
The utility of

-hydroxybenzimidoyl chloride lies in its conversion to Benzonitrile Oxide. This in situ generation
is triggered by a weak base (e.g., Triethylamine).

Reaction Pathway Diagram
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Caption: Pathway from Benzaldoxime to Isoxazole via the Imidoyl Chloride intermediate. Note

the divergence to Dimerization if no dipolarophile is present.

Experimental Protocol: Synthesis & Handling
Synthesis (Standard NCS Method)

Dissolution: Dissolve (E)-benzaldoxime (1.0 eq) in DMF (0.5 M concentration).

Chlorination: Add

-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

Note: The reaction is exothermic. Monitor internal temperature.

Visual Cue: The solution often turns transiently yellow before returning to colorless.

Quenching: Pour mixture into ice-water (

volume).

Isolation: Extract with diethyl ether. Wash organic phase with water (to remove DMF) and

brine.

Drying: Dry over

and concentrate in vacuo.
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Purification: Recrystallization from Hexane/Chloroform is preferred over column

chromatography, which can cause degradation on silica gel.

Handling Precautions
Skin Irritant: Imidoyl chlorides are potent skin sensitizers and lachrymators. Handle in a fume

hood.

Stability: Store at 2–8 °C. At room temperature, slow elimination of HCl can occur, generating

the nitrile oxide which then dimerizes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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